N-cyclohexyl-N~2~-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]-N~2~-(furan-2-ylmethyl)isovalinamide
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Overview
Description
N-cyclohexyl-N~2~-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]-N~2~-(furan-2-ylmethyl)isovalinamide is a complex organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of a cyclohexyl group, a furan ring, and a 3,5-di-tert-butyl-4-hydroxyphenyl moiety, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N~2~-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]-N~2~-(furan-2-ylmethyl)isovalinamide involves multiple steps, including the formation of intermediate compounds. The process typically begins with the preparation of 3,5-di-tert-butyl-4-hydroxybenzaldehyde, which is then subjected to a series of reactions to introduce the furan and cyclohexyl groups. Common reagents used in these reactions include cyclohexylamine, furan-2-carbaldehyde, and isovaleryl chloride. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-N~2~-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]-N~2~-(furan-2-ylmethyl)isovalinamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the 3,5-di-tert-butyl-4-hydroxyphenyl moiety can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the propanoyl moiety can be reduced to form alcohol derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
Scientific Research Applications
N-cyclohexyl-N~2~-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]-N~2~-(furan-2-ylmethyl)isovalinamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential antioxidant properties due to the presence of the 3,5-di-tert-butyl-4-hydroxyphenyl moiety.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized as a stabilizer in polymer production and as an additive in materials science for enhancing the durability and performance of products.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N~2~-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]-N~2~-(furan-2-ylmethyl)isovalinamide involves its interaction with molecular targets and pathways. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. The presence of the 3,5-di-tert-butyl-4-hydroxyphenyl moiety plays a crucial role in this activity by donating hydrogen atoms to neutralize reactive oxygen species. Additionally, the compound may interact with specific enzymes and receptors, modulating various biological pathways and exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis(3,5-di-tert-butyl-4-hydroxyphenyl)propionyl hydrazide: Known for its antioxidant properties and used in similar applications.
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: Utilized as a polymer stabilizer with comparable antioxidant activity.
Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate): A primary antioxidant used in polymer stabilization with a similar structural motif.
Uniqueness
N-cyclohexyl-N~2~-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]-N~2~-(furan-2-ylmethyl)isovalinamide stands out due to its unique combination of structural features, including the cyclohexyl group, furan ring, and 3,5-di-tert-butyl-4-hydroxyphenyl moiety
Properties
Molecular Formula |
C33H50N2O4 |
---|---|
Molecular Weight |
538.8 g/mol |
IUPAC Name |
N-cyclohexyl-2-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyl-(furan-2-ylmethyl)amino]-2-methylbutanamide |
InChI |
InChI=1S/C33H50N2O4/c1-9-33(8,30(38)34-24-14-11-10-12-15-24)35(22-25-16-13-19-39-25)28(36)18-17-23-20-26(31(2,3)4)29(37)27(21-23)32(5,6)7/h13,16,19-21,24,37H,9-12,14-15,17-18,22H2,1-8H3,(H,34,38) |
InChI Key |
PYDHBJJHOQKFKD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C(=O)NC1CCCCC1)N(CC2=CC=CO2)C(=O)CCC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C |
Origin of Product |
United States |
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